Anti-inflammatory agent 70

STING PROTAC Negative Control

Anti-inflammatory agent 70 (N-Me-SP23) is the only commercially available chemically matched negative control for the STING degrader SP23. A single N-methyl modification on the CRBN-recruiting glutarimide ring abolishes E3 ligase binding while preserving all other physicochemical properties of the PROTAC scaffold, linker, and C-170 warhead. This precise structural mimicry ensures that any differential biological effect observed with SP23 is specifically attributable to STING degradation, eliminating confounding off-target polypharmacology inherent to generic controls like DMSO or non-recruiting pomalidomide analogs. Essential for IND-enabling studies in STING-driven autoinflammatory diseases.

Molecular Formula C35H35N7O10
Molecular Weight 713.7 g/mol
Cat. No. B15611974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 70
Molecular FormulaC35H35N7O10
Molecular Weight713.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H35N7O10/c1-40-29(45)17-13-25(34(40)48)41-33(47)23-7-6-8-24(31(23)35(41)49)36-19-4-2-3-5-20-37-27(43)15-16-28(44)38-21-9-11-22(12-10-21)39-32(46)26-14-18-30(52-26)42(50)51/h6-12,14-16,18,25,36H,2-5,13,17,19-20H2,1H3,(H,37,43)(H,38,44)(H,39,46)/b16-15+
InChIKeyGLXVESPMAQKDPG-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Anti-inflammatory Agent 70 (N-Me-SP23) as an Essential STING PROTAC Negative Control


Anti-inflammatory agent 70 (N-Me-SP23) is a heterobifunctional proteolysis-targeting chimera (PROTAC) molecule with the CAS number 2767427-87-0, a molecular formula of C35H35N7O10, and a molecular weight of 713.7 g/mol . It is specifically designed as the N-methylated, inactive analog of the potent STING degrader SP23 [1]. Its primary and sole validated function is to serve as a negative control in experiments involving SP23, ensuring that observed biological effects are due to targeted STING degradation and not off-target activities of the PROTAC scaffold .

Why a Generic Negative Control Cannot Substitute for Anti-inflammatory Agent 70 (N-Me-SP23)


Generic negative controls, such as DMSO vehicle or even a non-recruiting pomalidomide analog, fail to adequately account for the off-target polypharmacology that might be introduced by the complex chemical structure of a PROTAC [1]. Anti-inflammatory agent 70 (N-Me-SP23) is the only commercially available compound that is chemically matched to the STING degrader SP23 except for a single N-methyl modification on the CRBN-recruiting glutarimide ring, which abolishes CRBN E3 ligase binding without altering other physicochemical properties . This precise structural mimicry is critical for attributing any differential phenotype observed in SP23-treated samples specifically to STING degradation, rather than to inherent properties of the two-headed PROTAC scaffold, the C-170 warhead, or the linker [1].

Quantitative Differentiation Evidence for Anti-inflammatory Agent 70 (N-Me-SP23) vs. STING Degrader SP23


Abolished STING Degradation Potency Confirmed via Inactive DC50

Anti-inflammatory agent 70 (N-Me-SP23) is the negative control for the STING degrader SP23, which exhibits a degradation DC50 of 3.2 µM in THP-1 cells [1]. The N-methylation on the glutarimide ring of N-Me-SP23 sterically disrupts CRBN E3 ligase binding, resulting in a complete loss of measurable STING degradation activity under identical assay conditions [1]. While a DC50 value is not mathematically calculable for an inactive control, the proven lack of STING degradation at equimolar or higher concentrations used for SP23 (typically up to 10 µM) is the defining feature for its selection .

STING PROTAC Negative Control DC50 THP-1

Lack of Downstream Anti-Inflammatory Cytokine Inhibition in Functional Assays

In THP-1 cells stimulated with cGAMP, the active degrader SP23 dose-dependently reduces the production of key inflammatory cytokines IFN-β, IL-6, and CXCL10, while modulating downstream STING pathway signals . As a negative control, N-Me-SP23 fails to reproduce this effect because it does not degrade STING. While quantitative IC50 values for cytokine inhibition are reported for SP23, the critical differentiator for procurement is the consistent absence of this activity in paired experiments with N-Me-SP23, validating that the anti-inflammatory effect is solely a consequence of STING depletion .

IFN-beta IL-6 CXCL10 cGAMP THP-1

Matched In Vivo Negative Control for Model-Specific Anti-Inflammatory Efficacy

SP23 demonstrates high anti-inflammatory efficacy in a cisplatin-induced acute kidney injury (AKI) mouse model, protecting kidney function by modulating the STING pathway [1]. To differentiate systemic or scaffold-related effects from on-target pharmacology in such complex in vivo systems, a chemically matched inactive control is indispensable. N-Me-SP23 serves this exact purpose, providing a baseline for non-STING-mediated effects of the PROTAC scaffold in the same disease model. Its absence of in vivo efficacy against AKI markers is the prerequisite for attributing the therapeutic benefit of SP23 to STING degradation .

In Vivo Acute Kidney Injury Cisplatin Anti-Inflammatory Pharmacodynamics

Key Application Scenarios for Procuring Anti-inflammatory Agent 70 (N-Me-SP23)


Rigorous Validation of STING Degradation as a Therapeutic Mechanism

In preclinical programs developing therapies for STING-driven autoinflammatory diseases, using N-Me-SP23 alongside SP23 is essential to confirm that the observed attenuation of inflammatory markers (such as IL-6, IFN-β) in cellular and animal models is mechanistically linked to STING degradation, a requirement for high-impact publications and IND-enabling data packages [1].

Off-Target Profiling and Safety Assessment of STING PROTACs

Safety pharmacologists can use N-Me-SP23 as a control to dissect whether off-target protein degradation events or cytotoxicity observed with SP23 are due to the warhead (C-170), the CRBN-recruiting element, or the specific degradation of STING. Any toxicity equally caused by SP23 and N-Me-SP23 can be attributed to the non-degrading scaffold [1].

Quality Control and Assay Standardization for STING Degrader Screening

Screening facilities and core labs can use N-Me-SP23 as a standard reference item to benchmark and normalize the performance of STING degradation assays across different experiments, batches, and operators, establishing it as a consistent baseline for assay validation and ensuring inter-experimental reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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